molecular formula C10H6BrClN2 B1519504 6-Bromo-6'-chloro-3,3'-bipyridine CAS No. 942206-04-4

6-Bromo-6'-chloro-3,3'-bipyridine

Cat. No. B1519504
M. Wt: 269.52 g/mol
InChI Key: VHZRDSCPWVOYIE-UHFFFAOYSA-N
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Description

6-Bromo-6’-chloro-3,3’-bipyridine is a chemical compound with the empirical formula C10H6BrClN2. It has a molecular weight of 269.53 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for 6-Bromo-6’-chloro-3,3’-bipyridine is BrC1=NC=C (C2=CC=C (Cl)N=C2)C=C1 . The InChI is 1S/C10H6BrClN2/c11-9-3-1-7 (5-13-9)8-2-4-10 (12)14-6-8/h1-6H .


Physical And Chemical Properties Analysis

6-Bromo-6’-chloro-3,3’-bipyridine is a solid substance . It has a molecular weight of 269.53 .

Scientific Research Applications

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

To address this issue, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

  • Biologically active molecules : They can interact with biological systems, potentially leading to therapeutic effects .
  • Ligands in transition-metal catalysis : They can bind to metal ions, facilitating various catalytic reactions .
  • Photosensitizers : They can absorb light and transfer energy to other molecules, useful in photodynamic therapy and solar energy conversion .
  • Viologens : They are used in electrochromic devices, herbicides, and antimicrobial materials .
  • Supramolecular structures : They can form complex structures through non-covalent interactions, which have potential applications in nanotechnology and materials science .
  • Biologically active molecules : They can interact with biological systems, potentially leading to therapeutic effects .
  • Ligands in transition-metal catalysis : They can bind to metal ions, facilitating various catalytic reactions .
  • Photosensitizers : They can absorb light and transfer energy to other molecules, useful in photodynamic therapy and solar energy conversion .
  • Viologens : They are used in electrochromic devices, herbicides, and antimicrobial materials .
  • Supramolecular structures : They can form complex structures through non-covalent interactions, which have potential applications in nanotechnology and materials science .

Safety And Hazards

The safety information available indicates that 6-Bromo-6’-chloro-3,3’-bipyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-bromo-5-(6-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZRDSCPWVOYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654760
Record name 6-Bromo-6'-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-6'-chloro-3,3'-bipyridine

CAS RN

942206-04-4
Record name 6-Bromo-6′-chloro-3,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-6'-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AS Voisin-Chiret, A Bouillon, G Burzicki, M Célant… - Tetrahedron, 2009 - Elsevier
This paper sets forth a global synthetic strategy based on the Garlanding concept to design and to produce halo-oligopyridines. This strategy allows to prepare an infinite number of …
Number of citations: 41 www.sciencedirect.com
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 161 onlinelibrary.wiley.com
M Koley, M Schnürch, MD Mihovilovic - Synthesis and Modification of …, 2016 - Springer
Cross-coupling reactions involving pyridine derivatives are discussed for both approaches involving pyridine as organometal or as (pseudo)halide species. All types of cross-coupling …
Number of citations: 1 link.springer.com

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